10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
10-(3-Methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic heterocyclic compound featuring a fused benzofurochromenone core modified with a tetrahydro ring system and a 3-methoxyphenyl substituent. Its molecular formula is C₂₂H₁₈O₄ (average mass: ~342.35 g/mol), with a ChemSpider ID of 617219 and CAS registry number 500205-13-0 . Its key structural attributes include:
- A tetrahydrobenzo[c]furo[3,2-g]chromen-5-one backbone, which reduces planarity compared to non-hydrogenated analogs.
- A 3-methoxyphenyl group at position 10, influencing electronic and steric properties.
Properties
IUPAC Name |
10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-24-14-6-4-5-13(9-14)19-12-25-20-11-21-17(10-18(19)20)15-7-2-3-8-16(15)22(23)26-21/h4-6,9-12H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWBWROEAXLDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=COC3=CC4=C(C=C32)C5=C(CCCC5)C(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, hydrogenation, or core modifications. Data are derived from synthetic and naturally occurring derivatives.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position and Polarity: The 3-methoxyphenyl group in the target compound introduces meta-substitution, likely increasing steric hindrance compared to the 4-methoxyphenyl analog .
This modification could influence binding interactions in biological systems.
Methyl and Biphenyl Modifications :
- Addition of 7-methyl and 4-methylphenyl groups (e.g., and ) lowers molecular weight (~318–345 g/mol) compared to the target compound. Methyl groups may enhance lipophilicity, as suggested by lower predicted collision cross-sections (CCS) for [M+H]+ adducts (179.3 Ų vs. 197.6 Ų for the biphenyl analog) .
- The biphenyl-4-yl substituent () significantly increases molecular size (CCS = 197.6 Ų), suggesting utility in applications requiring bulkier aromatic interactions .
Natural vs. Synthetic Derivatives: The prenylated isoflavone from Maclura tinctoria () shares a furochromenone core but incorporates a complex prenyl side chain, highlighting structural diversity in natural products .
Synthetic Yields and Purity: Related dihydro analogs () exhibit high synthetic yields (60–65%) and HPLC purity (100%), indicating robust synthetic routes for furochromenone derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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